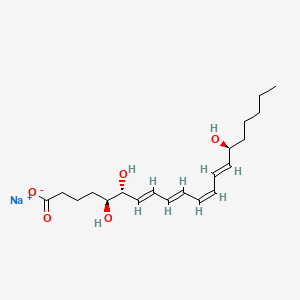

Lipoxin A4 Sodium Salt

Description

Properties

Molecular Formula |

C20H31NaO5 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

sodium;(5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate |

InChI |

InChI=1S/C20H32O5.Na/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25;/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25);/q;+1/p-1/b6-4-,7-5+,13-9+,14-10+;/t17-,18+,19-;/m0./s1 |

InChI Key |

VKVXLJCFPPCEQH-NGHVUDJASA-M |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)[O-])O)O)O.[Na+] |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

The sodium salt of Lipoxin A4 is typically prepared via saponification of its methyl ester precursor. The protocol involves:

- Starting material : Chemically pure synthetic methyl Lipoxin A4 ester, synthesized through stereoselective methods (e.g., Wittig olefination, Sharpless epoxidation).

- Reaction conditions :

- Workup :

This method ensures complete conversion of the ester to the carboxylate form, critical for biological activity.

Analytical and Characterization Techniques

| Technique | Purpose | Reference |

|---|---|---|

| HETLC | Monitor saponification progress | |

| Nuclear Magnetic Resonance (NMR) | Confirm structural integrity | |

| High-Resolution Mass Spectrometry (HRMS) | Verify molecular weight and purity | |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantify biological samples |

Data Overview

Reaction parameters for sodium salt preparation :

| Parameter | Value |

|---|---|

| Temperature | 0–4°C |

| Reaction time | 3–4 hours |

| NaOH equivalents | 4 |

| Solvent system | THF/water (1:1 v/v) |

Chemical Reactions Analysis

Electrophilic Reactivity and Protein Modification

15-oxo-LXA4 contains an α,β-unsaturated carbonyl group that undergoes Michael addition with nucleophilic residues (e.g., cysteine) in redox-sensitive proteins (e.g., KEAP1, NF-κB) . This modification modulates inflammatory signaling pathways.

Example Reaction:

| Target Protein | Functional Impact | Reference |

|---|---|---|

| KEAP1 | Activates Nrf2 antioxidant pathway | |

| NF-κB subunits | Suppresses pro-inflammatory genes |

Experimental Evidence:

-

Incubation of 15-oxo-LXA4 with RAW 264.7 macrophages resulted in covalent adduct formation with cellular proteins, confirmed via liquid chromatography–high-resolution mass spectrometry (LC-HRMS) .

Synthetic Derivatization and Stability

LXA4 sodium salt is synthesized as a stable analog for pharmacological use. The sodium salt enhances solubility and resistance to enzymatic degradation compared to the free acid .

Key Stability Data:

| Property | LXA4 Free Acid | LXA4 Sodium Salt |

|---|---|---|

| Solubility (PBS) | Low | High |

| Half-life (plasma) | <5 min | >60 min |

| Electrophilic Reactivity | Retained | Retained |

Synthetic Pathway:

-

Esterification: Methyl ester protection of carboxyl groups .

-

Crystallization: Controlled solvent evaporation to obtain hydrates .

Interaction with Inflammatory Mediators

LXA4 sodium salt antagonizes pro-inflammatory signals by:

-

Competitive inhibition of leukotriene B4 (LTB4) binding to BLT1 receptors .

-

Suppression of NADPH oxidase and mitochondrial ROS generation .

Mechanistic Data:

| Process | Effect of LXA4 Sodium Salt | Reference |

|---|---|---|

| NADPH oxidase activity | ↓ p47phox membrane translocation | |

| Mitochondrial ROS | ↓ MitoSOX fluorescence | |

| IL-1β maturation | ↓ Caspase-1 activation |

Degradation Pathways

LXA4 sodium salt is metabolized primarily via:

Metabolite Profile (LC-HRMS):

| Metabolite | m/z | Relative Abundance (%) |

|---|---|---|

| 13,14-dihydro-15-oxo-LXA4 | 353.2 | 62 ± 8 |

| 20-COOH-LXA4 | 365.1 | 18 ± 3 |

Pharmacological Modifications

Deuterated analogs (e.g., LXA4-d5 sodium salt) are engineered for metabolic stability studies .

Isotope Effects:

Scientific Research Applications

Lipoxin A4 (LXA4) is a biologically active oxygenated fatty acid, recognized as a key signal for resolving inflammation . It belongs to a class of eicosanoids with potent anti-inflammatory properties, suggesting therapeutic potential for various inflammatory conditions . LXA4's mechanism involves down-regulation of pro-inflammatory cytokines, inhibition of pro-inflammatory pathways, and increased release of pro-resolving cytokines .

Scientific Research Applications of Lipoxin A4

- Cystic Fibrosis (CF): In CF patients, the loss of chloride transport leads to dehydration and mucus plugging in the lungs, causing chronic lung infection and inflammation . LXA4 can restore airway surface hydration, stimulate epithelial repair, and antagonize the pro-inflammatory response in CF airways. It stimulates calcium-activated chloride secretion, increasing airway surface liquid (ASL) layer height by inhibiting sodium absorption and stimulating calcium-dependent chloride secretion .

- Multiple Sclerosis (MS): LXA4 treatment has shown to ameliorate clinical symptoms of experimental autoimmune encephalomyelitis (EAE), an animal model for MS, and inhibits T cell infiltration into the central nervous system. It reduces encephalitogenic Th1 and Th17 effector functions and modulates inflammatory responses of T lymphocytes in MS patients .

- Microvascular Fluid Leak: LXA4 can reverse increased microvascular fluid leak during inflammatory conditions . While continuous administration of LXA4 initially increases microvascular fluid leak, it attenuates hyperpermeability induced by platelet activating factor (PAF) .

- Lung Injury: LXA4 regulates bronchial epithelial cell responses to acid injury by upregulating ALX in a COX-2-dependent manner, promoting the resolution of airway inflammation .

- Neuro-inflammation: LXA4 has potent anti-inflammatory and pro-resolving capacities that may limit neuro-inflammation . Studies show that LXA4 treatment can reduce clinical signs of EAE, the mean clinical score at the peak of the disease, and disease severity compared to vehicle-treated EAE mice .

- Cardiometabolic Disease: LXA4 has therapeutic potential in chronic inflammation, including cardiometabolic disease .

Effects of Lipoxin A4

Case Studies

- Experimental Autoimmune Encephalomyelitis (EAE): In a study involving EAE-induced mice, daily injections of LXA4 ameliorated EAE clinical scores and counteracted the reduction in body weight compared to vehicle-treated mice. LXA4 treatment significantly reduced clinical signs of EAE, the mean clinical score at the peak of the disease, and disease severity compared to the vehicle-treated EAE mice .

- Acid-Induced Lung Injury: In an in vivo model of acid injury, bronchial epithelial cells exposed to hydrochloric acid showed injury, which was substantially resolved within 6 hours. Acid triggered increases in COX-2 expression and PGE2 production, and PGE2 significantly increased epithelial LXA4 receptor (ALX) expression .

Mechanism of Action

Lipoxin A4 Sodium Salt exerts its effects through several mechanisms:

Receptor Binding: It binds to specific receptors, such as ALX/FPR2, on immune cells, modulating their activity.

Signal Transduction: It influences various signaling pathways, including the Notch signaling pathway, to regulate immune responses.

Gene Expression: It modulates the expression of inflammatory genes by affecting transcription factors like nuclear factor κB (NF-κB) and activator protein-1 (AP-1).

Comparison with Similar Compounds

Comparison with Similar Compounds

Lipoxin A4 Sodium Salt belongs to a broader class of specialized pro-resolving mediators (SPMs) . Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Contrasts

Structural Differences :

- LXA4 and LXB4 share a tetraene backbone but differ in hydroxyl group positions, leading to divergent receptor affinities .

- 15-epi-LXA4 (ATL), an aspirin-triggered epimer, exhibits greater metabolic stability than native LXA4 due to its 15R configuration .

Functional Efficacy :

- LXA4 vs. BML-111 : BML-111, a synthetic analog, shows higher potency (IC50 = 70 nM) in FPR2/ALX activation compared to native LXA4 (IC50 ~100–200 nM) .

- LXA4 vs. Resolvins : While both resolve inflammation, RvD1 primarily enhances macrophage efferocytosis via GPR32, whereas LXA4 directly inhibits neutrophil infiltration via FPR2/ALX .

Therapeutic Applications :

- LXA4 and ATL are effective in acute lung injury and transplant rejection , whereas RvD1 is studied in chronic conditions like sepsis .

- 12(S)-HpETE is a pro-inflammatory precursor, contrasting with LXA4’s anti-inflammatory role .

Research Findings and Clinical Implications

LXA4 in Lung Injury :

Comparison with 15-epi-LXA4 :

BML-111 in Cancer :

- Suppressed tumor angiogenesis in vitro (↓ endothelial tube formation by 50%) and in vivo (↓ tumor growth by 40%) .

Q & A

Q. How should interdisciplinary teams integrate lipid biochemistry and pharmacology to study this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.